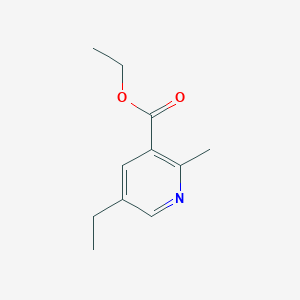

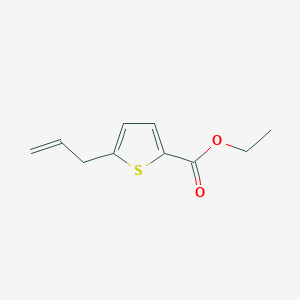

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene

货号 B1317008

CAS 编号:

252357-16-7

分子量: 196.27 g/mol

InChI 键: SQHREYMIOWPUPA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The chemical reactions involving “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Ethoxycarbonyl-2-thienyl)-1-propene” would depend on its specific structure. Related compounds often have significant molecular weights and may have specific safety considerations .科学研究应用

Photovoltaic Applications :

- A thienyl analog of PCBM was created to improve miscibility with polythiophene donors in bulk heterojunction photovoltaic devices. This research highlights the potential of such compounds in optimizing the morphology and charge transport in solar cells (Popescu et al., 2006).

Polymer Chemistry :

- Polyethene with pendant 3-thienyl functionalities was synthesized, demonstrating the potential of incorporating thienyl groups into polymers for enhanced properties (Zhang & Hessen, 2002).

Electrochromic Materials :

- A study on electrochromic behavior of polymers incorporating thienyl groups revealed their potential in creating materials with multicolor electrochromic properties (Ko et al., 2005).

Chemical Structure and Dynamics :

- Investigations into the structure and dynamics of thienyl-containing compounds, such as 2-Ethoxycarbonylthiolane-3-thiones, have provided insights into tautomeric forms and NMR spectroscopy applications (Duus, 1989).

Conductive Polymers :

- Research on the electrochemical polymerization of terthiophene derivatives carrying aromatic substituents, including thienyl groups, has implications for the development of conductive polymers (Visy et al., 1994).

Organic Photovoltaics :

- A specific study on the crystal packing and electron mobility in thienyl-substituted methanofullerene highlighted its high electron mobility, crucial for the efficiency of organic photovoltaic devices (Choi et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-prop-2-enylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHREYMIOWPUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572588 |

Source

|

| Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethoxycarbonyl-2-thienyl)-1-propene | |

CAS RN |

252357-16-7 |

Source

|

| Record name | Ethyl 5-(2-propen-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252357-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(prop-2-en-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![2-[(4-Chlorophenyl)methyl]indazole-3-carboxylic acid](/img/structure/B1316941.png)